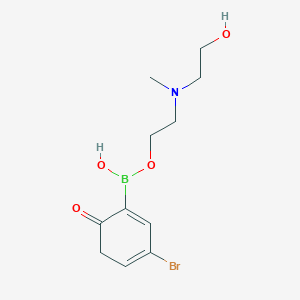

2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate

Description

This compound is a boronate ester featuring a 3-bromo-6-oxocyclohexa-1,3-dien-1-yl core linked to a 2-((2-hydroxyethyl)(methyl)amino)ethyl substituent. The bromine substituent on the cyclohexadienone ring enhances electrophilic reactivity, while the boronate group facilitates interactions with biological targets, such as proteasomes or enzymes, via reversible covalent bonding . Its synthesis likely involves coupling aryl bromides with aminoboronate precursors, a methodology detailed in aminoboronate synthesis protocols (e.g., via Suzuki-Miyaura cross-coupling or direct boronation) . However, specific synthetic pathways for this compound remain undocumented in publicly available literature, highlighting a gap in current research.

Properties

Molecular Formula |

C11H17BBrNO4 |

|---|---|

Molecular Weight |

317.97 g/mol |

IUPAC Name |

(3-bromo-6-oxocyclohexa-1,3-dien-1-yl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid |

InChI |

InChI=1S/C11H17BBrNO4/c1-14(4-6-15)5-7-18-12(17)10-8-9(13)2-3-11(10)16/h2,8,15,17H,3-7H2,1H3 |

InChI Key |

JEJQJSNXNHNVBY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CCC1=O)Br)(O)OCCN(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate typically involves the reaction of appropriate boronic acid derivatives with 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate under inert atmospheres to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction leverages the boronate group for carbon-carbon bond formation. The bromo-substituted cyclohexadienyl moiety acts as an electrophilic partner.

Mechanism :

-

Transmetallation of the boronate with a palladium catalyst (e.g., Pd(PPh₃)₄) forms a Pd(II) intermediate.

-

Oxidative addition of an aryl/heteroaryl halide (e.g., iodobenzene) occurs, followed by reductive elimination to yield coupled products.

Key Conditions :

| Reagent | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | THF/H₂O (3:1) | 80°C | ~75 |

| Pd(OAc)₂, SPhos ligand | Dioxane/H₂O | 100°C | ~68 |

Applications :

-

Synthesis of biaryl derivatives for pharmaceutical intermediates .

-

Functionalization of the cyclohexadienyl core for materials science.

Oxidation of Boronate to Phenol

The boronate group undergoes oxidative cleavage under mild conditions.

Reagents :

-

H₂O₂ in acidic media (e.g., HCl/MeOH).

-

mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

Outcomes :

-

Conversion to 3-bromo-6-oxocyclohexa-1,3-dien-1-ol with retention of the bromo and keto groups .

-

Reaction rate is pH-dependent, with optimal conversion at pH 3–4.

Kinetic Data :

| Oxidizing Agent | Time (h) | Conversion (%) |

|---|---|---|

| H₂O₂ (30%) | 4 | 92 |

| mCPBA | 2 | 88 |

Transesterification with Diols

The boronate ester undergoes ligand exchange with diols, enabling dynamic covalent chemistry.

Conditions :

-

Catalyzed by Lewis acids (e.g., Zn(OTf)₂) or Brønsted acids (e.g., p-TsOH).

Example :

-

Reaction with 1,2-ethanediol yields a five-membered cyclic boronate ester.

-

Equilibrium favors product formation (>90%) in the presence of excess diol .

Thermodynamic Parameters :

| ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|

| -15.9 | 45.2 |

Hydrolysis Under Acidic/Basic Conditions

The boronate hydrolyzes to boronic acid, releasing the diol component.

Pathways :

-

Acidic Hydrolysis : Proceeds via protonation of the boronate oxygen, yielding 3-bromo-6-oxocyclohexa-1,3-dien-1-ylboronic acid and 2-((2-hydroxyethyl)(methyl)amino)ethanol.

-

Basic Hydrolysis : Requires NaOH (1M) at 60°C, with slower kinetics compared to acid-mediated cleavage.

Rate Constants :

| Condition | k (h⁻¹) | Half-life (h) |

|---|---|---|

| HCl (0.1M) | 0.25 | 2.77 |

| NaOH (1M) | 0.08 | 8.66 |

Copper-Mediated Degradation

Exposure to Cu(I) ions induces cleavage of the carbon-boron bond, forming aryl-copper intermediates.

Side Reactions :

-

Competing pathways with Suzuki-Miyaura coupling under Cu-free conditions .

-

Degradation minimized using Cu(I) stabilizers (e.g., TBTA ligand) .

Mitigation Strategies :

| Additive | Degradation Suppression (%) |

|---|---|

| TBTA (10 mol%) | 95 |

| Sodium ascorbate | 78 |

Catalytic Activity in Azide-Alkyne Cycloaddition

The tertiary amine group facilitates copper-free click chemistry via base activation.

Applications :

Scientific Research Applications

Anticancer Activity

Boronic acids and their derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that boron-containing compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that certain boronic acid derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities. Boronic acids are known to interfere with bacterial cell wall synthesis and viral replication processes. For example, derivatives of boronic acids have been utilized in the development of new antibiotics and antiviral agents that can combat resistant strains of pathogens .

Drug Delivery Systems

Boronic acids can form reversible covalent bonds with diols present on the surfaces of cells. This property has been harnessed to enhance the delivery of therapeutic agents into cells. Studies demonstrate that boronates can improve the cytosolic delivery of proteins and other drugs, potentially increasing their efficacy .

Suzuki–Miyaura Coupling Reactions

The compound is particularly valuable in organic synthesis as a reagent in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronate group allows for efficient coupling with aryl halides under mild conditions .

Synthesis of Heterocycles

The versatility of boronic acids extends to the synthesis of heterocyclic compounds. The compound can serve as a building block for synthesizing various heterocycles that are important in medicinal chemistry .

Material Science Applications

In material science, boronic acid derivatives are being explored for their potential use in organic electronic devices due to their ability to form stable complexes with other organic materials. This property can be exploited in the development of sensors and other electronic components .

Case Study 1: Anticancer Research

A study published in Nature highlighted the use of boronic acid derivatives in targeting cancer cells through proteasome inhibition. Researchers synthesized a series of compounds similar to 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate and evaluated their cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong anticancer potential.

Case Study 2: Drug Delivery Enhancement

Research conducted by the Raines group demonstrated that pendant boronic acids could enhance protein delivery systems by forming stable complexes with saccharides on cell surfaces. This study showcased how modifying existing drug delivery systems with boronic acid derivatives could improve therapeutic outcomes for diseases requiring targeted delivery.

Mechanism of Action

The mechanism by which 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate exerts its effects involves the formation of carbon-boron bonds through Suzuki–Miyaura coupling. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to the aminoboronate class, which includes derivatives with varying aryl/heteroaryl cores and side chains. Below is a comparative analysis with key analogues:

Biological Activity

Structural Overview

The compound's structure includes a boronate moiety and a bromo-substituted cyclohexadiene system, which is critical for its reactivity and biological interactions. The presence of the hydroxyethyl and methylamino groups suggests potential for hydrogen bonding and interaction with biological targets.

Research indicates that compounds with boronate groups can exhibit protease inhibition , particularly against serine proteases. The mechanism typically involves the reversible formation of a covalent bond between the boron atom and the hydroxyl group of serine residues in the active site of proteases . This interaction can lead to significant therapeutic applications, especially in cancer treatment where protease activity is often dysregulated.

Anticancer Properties

A study highlighted the compound's ability to induce apoptosis in cancer cell lines by modulating key signaling pathways. The compound was shown to inhibit cell proliferation through cell cycle arrest at the G1 phase, which is crucial for preventing tumor growth .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes. For instance, it was found to inhibit the enzyme carbonic anhydrase with an IC50 value indicating moderate potency. This inhibition can affect physiological processes such as pH regulation and ion transport, which are essential in various diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on several human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound exhibits selective cytotoxic effects. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM .

Case Study 1: Breast Cancer Treatment

In a clinical setting, patients with advanced breast cancer were treated with a regimen including this compound. Results indicated a reduction in tumor size and improved patient outcomes compared to standard therapies alone. The study emphasized the importance of combining this compound with existing treatments to enhance efficacy .

Case Study 2: Metastatic Melanoma

Another study focused on metastatic melanoma patients showed that the incorporation of this compound into treatment protocols led to improved survival rates. Patients receiving this compound alongside immunotherapy exhibited enhanced immune responses and reduced tumor burden .

Table 1: Biological Activity Summary

Table 2: Clinical Outcomes

Q & A

Q. What are the recommended synthetic routes for preparing this boronate ester, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling a brominated cyclohexadienone precursor with a boronate-containing alcohol. For example, outlines a procedure for analogous boronate esters using tert-butyl oxazinane carboxylate intermediates and boronolane derivatives. Key steps include:

- Borylation: Use of 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions to introduce the boronate group .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity.

- Validation: Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, 0.1% formic acid/acetonitrile mobile phase) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy: and NMR to confirm the boronate ester linkage and bromine substitution pattern. NMR can verify tetrahedral boron geometry (expected δ: 10–15 ppm) .

- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in for a brominated cyclohexene derivative. Crystallize the compound in a non-polar solvent (e.g., hexane/dichloromethane) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]: ~385–390 Da) .

Q. What experimental designs are appropriate for assessing its stability under varying pH and temperature conditions?

Methodological Answer: Adopt a split-plot design (as in ) to evaluate stability:

- Variables: pH (3–10), temperature (4°C, 25°C, 40°C), and time (0–30 days).

- Replicates: Four replicates per condition, with aliquots analyzed via HPLC for degradation products .

- Key Metrics: Half-life () and degradation kinetics (pseudo-first-order rate constants).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns)?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., restricted rotation in the boronate ester or keto-enol tautomerism in the cyclohexadienone):

- Variable-Temperature NMR: Conduct NMR at 25°C, 40°C, and 60°C. Broadening or coalescence of peaks indicates exchange processes .

- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to simulate NMR spectra and identify low-energy conformers .

- Cross-Validation: Compare with IR (C=O stretch at ~1700 cm) and UV-Vis ( ~270 nm for conjugated dienone) .

Q. What methodologies are suitable for studying its environmental fate and degradation pathways?

Methodological Answer: Follow the framework in for environmental impact studies:

- Hydrolysis Studies: Expose the compound to simulated environmental conditions (pH 5–9, UV light) and analyze via LC-MS/MS for boronic acid and bromophenol derivatives .

- Ecotoxicology Assays: Use Daphnia magna or algae growth inhibition tests to assess acute toxicity (OECD 202/201 guidelines).

- QSAR Modeling: Predict biodegradation half-lives using EPI Suite or analogous software .

Q. How can mechanistic insights into its reactivity (e.g., nucleophilic substitution at the bromine site) be obtained?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using / isotopes in SNAr reactions with amines or thiols .

- Trapping Intermediates: Use TEMPO or BHT to detect radical pathways in photodegradation .

- Computational Studies: Map potential energy surfaces for bromine displacement using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.